N-Demethyl Trimipramine Hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
10464-24-1 |
|---|---|
Molecular Formula |
C19H25ClN2 |
Molecular Weight |
316.9 g/mol |
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H24N2.ClH/c1-15(13-20-2)14-21-18-9-5-3-7-16(18)11-12-17-8-4-6-10-19(17)21;/h3-10,15,20H,11-14H2,1-2H3;1H |
InChI Key |
LRSZUGQWBGGCTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |
Origin of Product |
United States |
Biotransformation and Metabolic Pathways of N Demethyl Trimipramine Hydrochloride
Enzymatic N-Demethylation of Trimipramine (B1683260) to N-Demethyl Trimipramine
The conversion of trimipramine, a tertiary amine, to its secondary amine metabolite, N-demethyl trimipramine (also known as desmethyltrimipramine (B195984) or nortrimipramine), is a critical metabolic pathway. clinpgx.orgwikipedia.orgcaymanchem.com This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. clinpgx.orgnih.gov
The N-demethylation of trimipramine is predominantly carried out by the CYP2C19 isoform. clinpgx.orgnih.gov Studies have shown that CYP2C19 is the main enzyme responsible for this metabolic step, whereas CYP2D6 is not involved in the demethylation pathway. nih.govtaylorandfrancis.com While CYP2D6 plays a crucial role in the subsequent hydroxylation of both the parent drug and its demethylated metabolite, its contribution to the initial demethylation is negligible. clinpgx.orgtaylorandfrancis.comnih.gov
| Cytochrome P450 Isoform | Role in Trimipramine N-Demethylation | Reference |
|---|---|---|
| CYP2C19 | Predominant enzyme responsible for demethylation. | clinpgx.orgnih.gov |
| CYP2D6 | Not involved in the N-demethylation step; primarily involved in subsequent hydroxylation. | nih.govtaylorandfrancis.com |
| CYP3A4/5 | Appears to be involved in the metabolism of (L)-trimipramine to an unidentified metabolite, not the primary demethylation pathway. | nih.govtaylorandfrancis.com |
| CYP2C9 | Plays a minor role in trimipramine metabolism. | clinpgx.orgnih.gov |
Trimipramine is a chiral molecule administered as a racemic mixture of two enantiomers, (D)-trimipramine and (L)-trimipramine. Its metabolism exhibits significant stereoselectivity. nih.govtaylorandfrancis.com The N-demethylation process preferentially occurs for the (D)-enantiomer (also referred to as (+)-trimipramine). taylorandfrancis.comtandfonline.com
Secondary Metabolic Transformations of N-Demethyl Trimipramine
Once formed, N-demethyl trimipramine undergoes further metabolic changes, primarily through hydroxylation and subsequent conjugation reactions, to facilitate its elimination from the body.
The primary secondary metabolic pathway for N-demethyl trimipramine is aromatic hydroxylation, catalyzed almost exclusively by the CYP2D6 enzyme. clinpgx.org This process leads to the formation of 2-hydroxydesmethyltrimipramine. clinpgx.orgwikipedia.orgnih.gov CYP2D6 is capable of hydroxylating both the (L)- and (D)-enantiomers of desmethyltrimipramine. nih.govtaylorandfrancis.com This hydroxylation step is considered an inactivation pathway, as the resulting hydroxylated metabolites are less pharmacologically active. clinpgx.org
Genetic variations in the CYP2D6 gene can have a profound impact on this metabolic step. nih.gov Individuals classified as CYP2D6 poor metabolizers exhibit a significantly reduced ability to hydroxylate N-demethyl trimipramine, leading to a 40-fold greater area under the concentration-time curve for this metabolite compared to extensive metabolizers. nih.gov Other hydroxylated metabolites, such as mono- and dihydroxy-nortrimipramine, have also been identified in human urine, indicating that hydroxylation can occur at multiple positions on the molecule. nih.gov
Following hydroxylation, the polar hydroxylated metabolites of N-demethyl trimipramine are subject to phase II conjugation reactions to increase their water solubility and facilitate renal excretion. nih.gov The most common conjugation pathway is glucuronidation, where glucuronic acid is attached to the hydroxyl group. taylorandfrancis.com Glucuronides of hydroxylated metabolites have been detected in human urine, confirming this as a significant elimination pathway. taylorandfrancis.com Additionally, some dihydroxy metabolites may be partially methylated at one of the hydroxyl groups before conjugation. nih.gov
Comparative Metabolism of N-Demethyl Trimipramine with Other N-Demethylated Tricyclic Antidepressant Metabolites
The metabolic pathway of N-demethylation followed by hydroxylation is a common feature for tertiary amine tricyclic antidepressants (TCAs). psychscenehub.comresearchgate.net However, the specific enzymes involved, particularly in the initial demethylation step, can vary between different TCAs.
N-demethyl trimipramine's formation is primarily dependent on CYP2C19. clinpgx.orgnih.gov This contrasts with other TCAs. For instance, the N-demethylation of imipramine is mainly catalyzed by CYP1A2 and CYP3A4, while amitriptyline's demethylation to nortriptyline involves CYP2C19 as the most important enzyme, but with significant contributions from CYP1A2, CYP3A4, and CYP2C9. researchgate.netdrugbank.com Clomipramine (B1669221) is demethylated by CYP2C19, CYP3A4, and CYP1A2. clinpgx.org
Despite the differences in the initial N-demethylation step, the subsequent metabolism of the resulting secondary amine metabolites shows a strong similarity. Like N-demethyl trimipramine, other active secondary amine metabolites such as nortriptyline (from amitriptyline) and desipramine (from imipramine) are primarily hydroxylated by CYP2D6. researchgate.netresearchgate.net This makes CYP2D6 a critical enzyme in the clearance of most tricyclic antidepressants and their active N-demethylated metabolites.
| Parent Tertiary Amine TCA | Primary N-Demethylating Enzyme(s) | N-Demethylated Metabolite | Primary Hydroxylating Enzyme |
|---|---|---|---|
| Trimipramine | CYP2C19 | N-Demethyl Trimipramine | CYP2D6 |
| Amitriptyline | CYP2C19 (major), CYP1A2, CYP3A4, CYP2C9 | Nortriptyline | CYP2D6 |
| Imipramine | CYP1A2, CYP3A4, CYP2C19 | Desipramine | CYP2D6 |
| Clomipramine | CYP2C19, CYP3A4, CYP1A2 | Desmethylclomipramine | CYP2D6 |
In Vitro Metabolic Stability and Enzyme Kinetic Studies of N-Demethyl Trimipramine Hydrochloride
Detailed Research Findings
In vitro studies have established that N-Demethyl Trimipramine undergoes further metabolism, primarily through hydroxylation. The key enzyme responsible for this metabolic pathway is Cytochrome P450 2D6 (CYP2D6) clinpgx.orgnih.gov. The rate of this metabolism is significantly influenced by genetic polymorphisms in the CYP2D6 gene. Individuals who are "poor metabolizers" for CYP2D6 exhibit a markedly reduced clearance of N-Demethyl Trimipramine, leading to a significantly higher area under the concentration-time curve (AUC) compared to "extensive metabolizers" d-nb.infonih.gov. This indicates that CYP2D6 is the principal enzyme governing the elimination of this metabolite.
Detailed enzyme kinetic parameters, namely the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), for the metabolism of N-Demethyl Trimipramine are also not specifically reported. However, data from a structurally analogous secondary amine tricyclic antidepressant metabolite, desipramine (N-desmethylimipramine), can provide valuable insights. The hydroxylation of desipramine, also mediated by CYP2D6, has been studied in human liver microsomes. These studies offer a reasonable surrogate for understanding the enzymatic behavior of N-Demethyl Trimipramine's metabolism.
It is important to note that while desipramine shares structural similarities with N-Demethyl Trimipramine, the kinetic parameters may not be identical. The data for desipramine should therefore be considered as an illustrative example of the enzyme kinetics for this class of metabolites.
Data Tables
The following tables summarize the key aspects of the in vitro metabolism of N-Demethyl Trimipramine, including surrogate enzyme kinetic data from its structural analog, desipramine.
Table 1: In Vitro Metabolic Profile of N-Demethyl Trimipramine
| Parameter | Finding | Primary Enzyme Involved | Source |
| Metabolic Pathway | Hydroxylation | CYP2D6 | clinpgx.orgnih.gov |
| Metabolic Consequence | Formation of hydroxylated metabolites, leading to inactivation and elimination. | CYP2D6 | clinpgx.org |
| Genetic Influence | Metabolism is highly dependent on the genetic polymorphism of CYP2D6. Poor metabolizers exhibit significantly higher plasma concentrations. | CYP2D6 | d-nb.infonih.gov |
Table 2: Enzyme Kinetic Parameters for the Hydroxylation of Desipramine by CYP2D6 in Human Liver Microsomes (Surrogate for N-Demethyl Trimipramine)
Disclaimer: The following data pertains to desipramine, a structurally similar compound, and is used as a surrogate due to the absence of specific data for N-Demethyl Trimipramine.
| Kinetic Parameter | Value | Description |
| Km (Michaelis-Menten constant) | Not Available | Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. |
| Vmax (Maximum reaction velocity) | Not Available | Represents the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. |
Molecular Pharmacological Mechanisms and Receptor/transporter Interactions
Monoamine Transporter Inhibition Profile of N-Demethyl Trimipramine (B1683260)
N-Demethyl Trimipramine has been shown to inhibit the norepinephrine (B1679862) transporter (NET), serotonin (B10506) transporter (SERT), and dopamine (B1211576) transporter (DAT). caymanchem.com A study utilizing HEK293 cells that express these human transporters determined the inhibitory potencies (IC50 values) of N-Demethyl Trimipramine. caymanchem.comnih.gov The compound demonstrated the highest potency for the norepinephrine transporter. caymanchem.com
N-Demethyl Trimipramine is an inhibitor of the norepinephrine transporter, with a reported IC50 value of 2.92 µM. caymanchem.com Its potency at NET is comparable to that of its parent compound, Trimipramine. nih.govresearchgate.net This inhibition of norepinephrine reuptake is a key mechanism of action for many antidepressant medications. drugbank.com
The compound also inhibits the serotonin transporter, with a reported IC50 value of 6.22 µM. caymanchem.com Similar to its action at NET, the potency of N-Demethyl Trimipramine at SERT is in the same range as Trimipramine. nih.govresearchgate.net
N-Demethyl Trimipramine demonstrates the weakest interaction with the dopamine transporter among the three monoamine transporters, with a reported IC50 value of 29.5 µM. caymanchem.com Significantly higher concentrations are required for half-maximal inhibition of DAT compared to NET and SERT. nih.gov
| Transporter | IC50 (µM) |
| Norepinephrine Transporter (NET) | 2.92 |
| Serotonin Transporter (SERT) | 6.22 |
| Dopamine Transporter (DAT) | 29.5 |
Organic Cation Transporter (OCT) Modulation by N-Demethyl Trimipramine
Organic cation transporters are involved in the transport of monoamines and are expressed in the brain. nih.govresearchgate.net N-Demethyl Trimipramine has been found to inhibit OCT1 and OCT2. caymanchem.com
Research has shown that N-Demethyl Trimipramine inhibits organic cation transporter 1 (OCT1) and organic cation transporter 2 (OCT2) with IC50 values of 3.19 µM and 10.4 µM, respectively. caymanchem.com The potency of these interactions is comparable to that of the parent compound, Trimipramine. nih.govresearchgate.net
| Transporter | IC50 (µM) |
| Organic Cation Transporter 1 (OCT1) | 3.19 |
| Organic Cation Transporter 2 (OCT2) | 10.4 |
Receptor Binding Affinity and Antagonistic Activities of the Parent Compound (Trimipramine) as a Basis for Metabolite Research
The pharmacological profile of the parent drug, Trimipramine, is crucial for contextualizing the activity of its metabolites. Trimipramine itself is described as an atypical tricyclic antidepressant because it is a relatively weak inhibitor of monoamine reuptake. wikipedia.orgnih.gov Its primary mechanism of action is thought to be through its potent antagonistic effects on various neurotransmitter receptors. guidetoimmunopharmacology.org
Trimipramine is a potent antagonist of the histamine (B1213489) H1 receptor, with a very high affinity (Kd = 0.27 nM). apexbt.com It also demonstrates significant antagonism at serotonin 5-HT2A receptors (Kd = 24 nM) and α1-adrenergic receptors (Kd = 24 nM). apexbt.com Its activity at the dopamine D2 receptor is moderate (Kd = 180 nM), and it also antagonizes muscarinic acetylcholine (B1216132) receptors (Kd = 58 nM). apexbt.com The compound is considered a weak inhibitor of the serotonin transporter (Ki = 149 nM) and an extremely weak inhibitor of the norepinephrine (Ki = 2.5 µM) and dopamine (Ki = 3.8 µM) transporters. apexbt.com
| Receptor/Transporter | Binding Affinity (Kd/Ki) |
| Histamine H1 | 0.27 nM (Kd) |
| Serotonin 5-HT2A | 24 nM (Kd) |
| α1-Adrenergic | 24 nM (Kd) |
| Muscarinic Acetylcholine | 58 nM (Kd) |
| Serotonin Transporter (SERT) | 149 nM (Ki) |
| Dopamine D2 | 180 nM (Kd) |
| Norepinephrine Transporter (NET) | 2.5 µM (Ki) |
| Dopamine Transporter (DAT) | 3.8 µM (Ki) |
Histamine Receptor Interactions (e.g., H1)
The parent compound, Trimipramine, is a potent antagonist of the histamine H1 receptor. apexbt.com This strong antihistaminic activity is a hallmark of many tricyclic antidepressants and is directly related to the sedative effects observed with these agents. nih.govfrontiersin.org The high affinity for the H1 receptor is one of the most pronounced interactions of the compound. wikipedia.org Blockade of this receptor is understood to be responsible for the sedative properties that can be beneficial in treating conditions like insomnia. wikipedia.org
Table 1: Binding Affinity of Trimipramine for Histamine H1 Receptor
| Receptor | Binding Affinity (Kd) |
|---|
Serotonin Receptor Interactions (e.g., 5-HT2A, 5-HT2C)
Table 2: Binding Affinities of Trimipramine for Serotonin Receptors
| Receptor | Binding Affinity (Kd/pKi) |
|---|---|
| 5-HT2A | 24 nM (Kd) |
| 5-HT2C | 680 nM (Kd) |
Adrenergic Receptor Interactions (e.g., α1, α2)
Significant antagonist activity is observed at α1-adrenergic receptors, whereas the affinity for α2-adrenergic receptors is considerably weaker. apexbt.comwikipedia.org The blockade of α1-adrenergic receptors is a common feature of tricyclic antidepressants and is associated with certain side effects, but it may also play a role in the therapeutic mechanism. mdpi.com Studies have shown that repeated administration of trimipramine can lead to an upregulation and increased responsiveness of brain α1-adrenergic receptors. nih.gov
Table 3: Binding Affinities of Trimipramine for Adrenergic Receptors
| Receptor | Binding Affinity (Kd) |
|---|---|
| α1-adrenergic | 24 nM |
Dopamine Receptor Interactions (e.g., D1, D2)
Trimipramine acts as a moderate antagonist at dopamine D2 receptors and a weak antagonist at D1 receptors. apexbt.comwikipedia.org The D2 receptor antagonism is notable and distinguishes trimipramine from many other tricyclic antidepressants. This antidopaminergic action is significant enough to cause a marked increase in plasma prolactin levels, a biological marker of D2 receptor blockade. wikipedia.org Furthermore, unlike other tricyclics, trimipramine shows marked antagonism of presynaptic dopamine autoreceptors, which could potentially lead to an increase in dopaminergic neurotransmission. wikipedia.org Studies involving repeated administration in animal models indicate an increased responsiveness of brain dopamine D2 and D3 receptors. nih.gov
Table 4: Binding Affinities of Trimipramine for Dopamine Receptors
| Receptor | Binding Affinity (Kd) |
|---|---|
| D1 | >680 nM |
Muscarinic Acetylcholine Receptor Interactions (mACh)
The compound exhibits moderate antagonist activity at muscarinic acetylcholine (mACh) receptors. apexbt.comwikipedia.org This anticholinergic activity is a well-known characteristic of the tricyclic antidepressant class and is responsible for several of their common side effects. johnshopkins.edunih.gov The potency of this interaction is generally less than that for the H1 receptor but still significant. nih.gov
Table 5: Binding Affinity of Trimipramine for Muscarinic Acetylcholine Receptors
| Receptor | Binding Affinity (Kd) |
|---|
Proposed Molecular Mechanisms Beyond Canonical Monoamine Reuptake Inhibition
The mechanism of action for N-Demethyl Trimipramine and its parent compound is considered atypical because, unlike most tricyclic antidepressants, they are very weak inhibitors of serotonin and norepinephrine reuptake. wikipedia.orgnih.gov The therapeutic effects are thought to arise primarily from the complex profile of receptor antagonism described above.
A significant finding is that N-Demethyl Trimipramine also inhibits organic cation transporter 1 (OCT1) and OCT2 with IC50 values of 3.19 µM and 10.4 µM, respectively. caymanchem.com The clinical implications of this interaction are still under investigation but represent a mechanism distinct from traditional antidepressant targets.
Furthermore, research on the parent compound suggests mechanisms that extend beyond direct receptor or transporter blockade. Chronic administration of trimipramine has been shown to induce adaptive changes in the central nervous system, increasing the responsiveness of dopamine D2/D3 and α1-adrenergic receptors. nih.gov This neuroplasticity suggests that the long-term therapeutic effects may be related to downstream adaptations in neurotransmitter systems rather than solely acute receptor blockade. nih.gov The antagonism of inhibitory presynaptic dopamine autoreceptors by trimipramine, an effect also seen with some low-potency antipsychotics that possess antidepressant properties, points to a potential facilitation of dopaminergic signaling as a contributor to its mode of action. wikipedia.org
Structure Activity Relationship Sar Investigations
Impact of N-Demethylation on Molecular Activity and Potency
N-Demethylation, the process of removing a methyl group from the tertiary amine of the parent compound trimipramine (B1683260), results in the formation of N-Demethyl Trimipramine, a secondary amine. clinpgx.org This seemingly minor structural modification significantly alters the compound's pharmacological activity. Generally, in tricyclic antidepressants, tertiary amines tend to exhibit a more pronounced serotonergic effect, while their secondary amine metabolites have a greater noradrenergic effect. clinpgx.org
N-Demethyl Trimipramine remains a pharmacologically active metabolite, inhibiting several key monoamine transporters. caymanchem.com Research comparing its potency to the parent compound shows that desmethyl-trimipramine has potencies similar to trimipramine at the human serotonin (B10506) transporter (hSERT), human norepinephrine (B1679862) transporter (hNET), human organic cation transporter 1 (hOCT1), and human organic cation transporter 2 (hOCT2). researchgate.net However, studies on the binding of methylated versus demethylated tricyclic antidepressants to synaptic plasma brain membranes have indicated that while a greater number of demethylated derivatives were bound, their binding affinity was lower. nih.gov
The inhibitory potencies of N-Demethyl Trimipramine at various human transporters are detailed below, showcasing its activity profile. caymanchem.com
| Transporter | IC50 (µM) |
|---|---|
| Norepinephrine Transporter (NET) | 2.92 |
| Serotonin Transporter (SERT) | 6.22 |
| Dopamine (B1211576) Transporter (DAT) | 29.5 |
| Organic Cation Transporter 1 (OCT1) | 3.19 |
| Organic Cation Transporter 2 (OCT2) | 10.4 |
Stereochemical Influence on Molecular Interactions and Pharmacological Profile
Trimipramine is a chiral molecule and is administered as a racemic mixture, meaning it consists of two enantiomers (D- and L-trimipramine) that are mirror images of each other. wikipedia.orgguidetopharmacology.org The metabolism of these enantiomers is stereoselective, which has a profound impact on the resulting pharmacological profile. taylorandfrancis.comresearchgate.net
Specifically, the N-demethylation of trimipramine to N-Demethyl Trimipramine occurs preferentially for the (D)-enantiomer. taylorandfrancis.comnih.gov This metabolic pathway is primarily mediated by the cytochrome P450 enzyme CYP2C19. wikipedia.orgnih.gov In contrast, the (L)-enantiomer of trimipramine undergoes preferential hydroxylation, a reaction catalyzed by CYP2D6. taylorandfrancis.comnih.gov This stereoselectivity means that the formation of (D)-desmethyltrimipramine is favored.
Structural Determinants for Transporter and Receptor Selectivity
The selectivity of N-Demethyl Trimipramine for various neurotransmitter transporters and receptors is largely determined by its tricyclic core structure and the nature of its aliphatic side chain. The most significant structural determinant in its selectivity profile, when compared to its parent compound, is the secondary amine resulting from N-demethylation. clinpgx.org
As previously noted, the transition from a tertiary amine (trimipramine) to a secondary amine (N-Demethyl Trimipramine) generally shifts the activity from more serotonergic to more noradrenergic. clinpgx.org This is reflected in the IC50 values, where N-Demethyl Trimipramine shows a higher potency for the norepinephrine transporter (NET; IC50 = 2.92 µM) compared to the serotonin transporter (SERT; IC50 = 6.22 µM). caymanchem.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Demethyl Trimipramine and Analogs
Specific Quantitative Structure-Activity Relationship (QSAR) studies focusing exclusively on N-Demethyl Trimipramine and its close analogs are not extensively detailed in the available literature. However, the principles of QSAR are widely applied in drug discovery to understand how a compound's chemical structure quantitatively relates to its biological activity. nih.gov
A QSAR study for N-Demethyl Trimipramine would involve creating a dataset of structurally similar analogs and measuring their biological activity (e.g., binding affinity for NET or SERT). mdpi.com Various molecular descriptors for each analog would then be calculated, quantifying their physicochemical properties. These can include:
Electronic descriptors: such as atomic charges and dipole moment.
Steric descriptors: like molecular volume, surface area, and shape indices.
Hydrophobic descriptors: including the partition coefficient (log P).
Topological descriptors: which describe atomic connectivity and branching. researchgate.net
Using statistical methods like multiple linear regression, a mathematical model is built to correlate these descriptors with biological activity. researchgate.net Such a model could predict the potency of new, unsynthesized analogs and identify the key structural features essential for optimal activity, guiding the design of more effective and selective compounds. nih.govmalariaworld.org For tricyclic antidepressants, descriptors related to lipophilicity and molecular shape are often crucial for predicting their ability to cross the blood-brain barrier and bind to their targets. researchgate.net
Computational Chemistry and Molecular Docking Studies for Binding Predictions
As with QSAR, specific molecular docking studies for N-Demethyl Trimipramine are not prominently featured in the reviewed research. Nevertheless, computational chemistry and molecular docking are powerful tools used to predict and analyze the interaction between a ligand (like N-Demethyl Trimipramine) and its target protein at an atomic level. nih.govnih.gov
The process involves using a computer to place a 3D model of the ligand into the binding site of a target protein (e.g., the norepinephrine transporter). mdpi.commdpi.com The docking algorithm then samples numerous possible orientations and conformations of the ligand within the binding site, calculating a "docking score" for each to estimate the binding affinity. researchgate.net
For N-Demethyl Trimipramine, docking studies could elucidate:
Binding Mode: The precise orientation of the compound within the active site of transporters like NET and SERT.
Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. researchgate.net
Selectivity: By comparing the docking scores and interaction patterns at different targets (e.g., NET vs. SERT), researchers could better understand the structural basis for its preferential binding. nih.gov
These computational predictions provide valuable hypotheses that can be tested experimentally, offering a rational approach to designing analogs with improved affinity and selectivity. researchgate.net
Preclinical in Vitro and in Vivo Research Methodologies
Cellular Assay Systems for Transporter and Receptor Profiling (e.g., HEK293 cells)
While specific studies detailing the use of HEK293 cells for the comprehensive transporter and receptor profiling of N-Demethyl Trimipramine (B1683260) Hydrochloride are not extensively documented in publicly available literature, the methodologies employed for related compounds offer a framework for how such investigations would be conducted. Cellular assay systems, particularly using genetically modified cell lines like Human Embryonic Kidney 293 (HEK293) cells, are a cornerstone of modern pharmacological research. These systems allow for the expression of specific transporter or receptor proteins in a controlled environment, enabling the precise characterization of drug-protein interactions.
In a typical assay, HEK293 cells would be transiently or stably transfected with the gene encoding a specific transporter (e.g., serotonin (B10506) transporter, SERT; norepinephrine (B1679862) transporter, NET; dopamine (B1211576) transporter, DAT) or receptor (e.g., various subtypes of serotonin, dopamine, or adrenergic receptors). The effect of N-Demethyl Trimipramine Hydrochloride on the function of these expressed proteins would then be quantified. For transporters, this often involves measuring the uptake of a radiolabeled substrate (e.g., [3H]-serotonin, [3H]-norepinephrine) in the presence and absence of the compound. A reduction in substrate uptake would indicate an inhibitory effect of this compound on the transporter. For receptors, the interaction can be assessed through radioligand binding assays, where the ability of the compound to displace a known radiolabeled ligand from the receptor is measured, or through functional assays that measure downstream signaling events (e.g., changes in intracellular calcium or cyclic AMP levels) upon receptor activation or blockade by the compound.
Although direct data for N-Demethyl Trimipramine is scarce, its parent compound, trimipramine, has been shown to have weak effects on noradrenergic systems, suggesting that its metabolites would be of significant interest in comprehensive profiling studies. nih.gov The data generated from such cellular assays, including potency (IC50 or Ki values) and selectivity, are critical for understanding the compound's mechanism of action and for predicting its pharmacological effects.
Synaptosomal Preparations for Neurotransmitter Uptake Studies
Synaptosomes, which are isolated, sealed nerve terminals, provide a valuable in vitro model for studying the effects of compounds on neurotransmitter uptake. These preparations contain the necessary transporters and intracellular machinery to mimic the reuptake process that occurs in the synaptic cleft. Studies on the parent compound, trimipramine, have indicated that it has only weak effects on noradrenergic systems. nih.gov
Enzyme Inhibition Assays for Cytochrome P450 Isoforms and Other Drug-Metabolizing Enzymes
Understanding the potential for a compound to inhibit cytochrome P450 (CYP450) enzymes is crucial for predicting drug-drug interactions. criver.com In vitro enzyme inhibition assays are standard practice in drug development to assess this potential. criver.com These assays typically utilize human liver microsomes, which contain a rich complement of CYP450 enzymes, or recombinant human CYP450 enzymes expressed in systems like baculovirus-infected insect cells. nih.gov
The inhibitory effect of a compound on specific CYP450 isoforms is determined by incubating the enzyme source with a known isoform-specific substrate and measuring the formation of the corresponding metabolite in the presence and absence of the inhibitor. nih.gov The concentration of the inhibitor that produces 50% inhibition of the enzyme activity is known as the IC50 value. nih.gov
While specific IC50 values for N-Demethyl Trimipramine are not detailed in the provided search results, studies on its parent compound, trimipramine, suggest potential interactions. For example, co-administration of trimipramine with venlafaxine (B1195380) has been shown to increase plasma concentrations of venlafaxine, likely through the inhibition of CYP2D6. nih.gov This indicates that trimipramine and potentially its metabolites, including N-Demethyl Trimipramine, can act as inhibitors of this key drug-metabolizing enzyme. A comprehensive in vitro evaluation would typically assess the inhibitory potential of N-Demethyl Trimipramine against a panel of major CYP450 isoforms, such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. criver.com
The general approach for such an assay is outlined in the table below, based on methodologies used for other compounds. nih.gov
| CYP450 Isoform | Probe Substrate | Measured Metabolite |
| CYP1A2 | Caffeine | Paraxanthine |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin |
| CYP2D6 | Bufuralol | 1'-Hydroxybufuralol |
| CYP3A4 | Testosterone | 6β-Hydroxytestosterone |
Bioanalytical Techniques for Quantification of N-Demethyl Trimipramine in Biological Matrices
Accurate quantification of N-Demethyl Trimipramine in biological matrices such as plasma, serum, and urine is essential for pharmacokinetic and toxicokinetic studies. Various bioanalytical techniques have been developed for this purpose, offering different levels of sensitivity and selectivity.
A method for the determination of trimipramine and its metabolites, including the demethyl metabolite, in plasma using liquid chromatography with electrochemical detection (LC-ECD) has been described. nih.govpharmgkb.org This technique involves the separation of the analytes on a reversed-phase column followed by detection using an electrochemical cell. nih.govpharmgkb.org The electrochemical detector offers high sensitivity for compounds that can be oxidized or reduced.
In a reported method, plasma samples were prepared by alkaline extraction with an organic solvent mixture, followed by back-extraction into an acidic buffer before injection onto the LC system. nih.govpharmgkb.org The chromatographic separation was achieved on a trimethylsilyl-packed column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. nih.govpharmgkb.org Detection was performed at an oxidation potential of +1.1 V. nih.govpharmgkb.org This method demonstrated good recovery and precision, with a minimum quantifiable level of 3 ng/mL for all compounds. nih.gov
| Parameter | Value |
| Sample Type | Plasma |
| Extraction Method | Liquid-liquid extraction |
| Chromatographic Column | Reverse-phase trimethylsilyl-packed |
| Mobile Phase | Phosphate buffer-acetonitrile (65:35) containing n-butylamine |
| Detection | Electrochemical at +1.1 V |
| Minimum Quantifiable Level | 3 ng/mL |
| Absolute Recovery | 60-91% |
| Day-to-day Precision | < 9% |
High-performance liquid chromatography (HPLC) coupled with various detectors is a widely used technique for the analysis of tricyclic antidepressants and their metabolites in biological fluids. While UV detection is common, its sensitivity can be limited for measuring low concentrations in plasma. nih.gov To overcome this, methods often employ efficient sample preparation techniques like liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering substances. nih.gov
For instance, a validated HPLC-UV method for a related tricyclic antidepressant involved a two-step LLE procedure. nih.gov Separation was achieved on a C18 column with a mobile phase of sodium hydrogen phosphate and acetonitrile. nih.gov Although specific parameters for N-Demethyl Trimipramine are not detailed, this approach highlights the strategies used to enhance the sensitivity of HPLC-UV methods for this class of compounds.
| Parameter | Example Value (for a related compound) |
| Sample Type | Human Plasma |
| Extraction Method | Liquid-Liquid Extraction (LLE) |
| Chromatographic Column | µ-Bondapak C18 |
| Mobile Phase | 0.01 M Sodium hydrogen phosphate / Acetonitrile (60/40 v/v), pH 3.5 |
| Flow Rate | 1.5 mL/min |
| Detection | UV |
| Lower Limit of Quantification | 3 ng/mL |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological matrices due to its high selectivity and sensitivity. nih.govnih.gov This technique has been successfully applied to the simultaneous determination of multiple antidepressants, including trimipramine and by extension its metabolites, in human plasma. nih.gov
LC-MS/MS methods typically involve a sample preparation step, such as protein precipitation or solid-phase extraction (SPE), followed by chromatographic separation on a C18 column and detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.netresearchgate.net In MRM, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, providing excellent specificity and reducing matrix interference. researchgate.net These methods can achieve very low limits of quantification, often in the sub-ng/mL range. nih.govresearchgate.net
A sensitive, rapid, and reproducible LC-MS/MS method was developed for the simultaneous quantification of clomipramine (B1669221) and its active metabolite N-desmethyl clomipramine in human plasma, which can be analogous to trimipramine and its N-demethylated metabolite. researchgate.net The analytes were extracted using solid-phase extraction and analyzed on a C18 column with a mobile phase of methanol, acetonitrile, and ammonium (B1175870) acetate. researchgate.net
| Parameter | Example Value (for a related compound) |
| Sample Type | Human Plasma |
| Extraction Method | Solid Phase Extraction (SPE) |
| Chromatographic Column | BDS Hypersil C18 (100 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Acetonitrile: 10 mM Ammonium Acetate (35:35:30 v/v/v) |
| Detection | Tandem Mass Spectrometry (API 5500) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Linearity Range | 10–750 ng/mL |
Automated Sample Preparation Techniques (e.g., Solid-Phase Extraction)
The accurate quantification of this compound in biological matrices is a prerequisite for detailed pharmacokinetic and metabolic studies. Automated sample preparation, particularly Solid-Phase Extraction (SPE), is a cornerstone of this process, offering high throughput, excellent reproducibility, and clean extracts for subsequent analysis by methods like high-performance liquid chromatography (HPLC). nih.govnorlab.com
The principle of SPE involves the isolation of analytes, such as N-Demethyl Trimipramine, from complex samples like plasma or serum by partitioning them between a solid sorbent and the liquid sample matrix. tandfonline.comnih.gov Automated systems, such as those employing a column-switching technique, can process samples directly with minimal manual intervention, enhancing efficiency and precision. electronicsandbooks.com A fully automated method for Trimipramine and its N-demethylated metabolite has been developed that allows for the direct injection of plasma or serum samples, achieving a limit of quantification below 10 ng/mL for both compounds. electronicsandbooks.com
The automated SPE process for tricyclic antidepressants and their metabolites typically involves four key steps: conditioning the SPE cartridge, loading the sample, washing away impurities, and finally eluting the analytes of interest. norlab.com The use of specific sorbents, such as mixed-mode cation exchange cartridges (e.g., ISOLUTE HCX), ensures effective retention of basic compounds like N-Demethyl Trimipramine from the biological matrix. norlab.com This automation significantly reduces the laborious and time-consuming nature of traditional liquid-liquid extraction methods. electronicsandbooks.com
The following table details a representative automated SPE procedure used for the extraction of tricyclic antidepressants and their metabolites from serum. norlab.com
| Step | Reagent/Solvent | Volume | Flow Rate | Purpose |
|---|---|---|---|---|
| Condition | Methanol | 1 mL | 2 mL/sec | To activate the sorbent functional groups and wet the stationary phase. |
| Equilibrate | Deionized Water | 1 mL | 2 mL/sec | To prepare the sorbent for the aqueous sample matrix. |
| Load Sample | Pre-treated Serum (diluted with phosphate buffer) | 3 mL | 1 mL/sec | To apply the sample to the sorbent; analytes are retained. |
| Wash 1 | 0.1 M Acetic Acid | 1 mL | 2 mL/sec | To remove hydrophilic and neutral interferences. |
| Wash 2 | Methanol | 1 mL | 2 mL/sec | To remove lipophilic interferences. |
| Elute | Methanol/Ammonium Hydroxide (98:2 v/v) | 1.5 mL | 1 mL/sec | To disrupt analyte-sorbent interactions and collect the purified analytes. |
In Vivo Pharmacological Characterization in Animal Models
One classic model used to screen for antidepressant activity and investigate monoamine function is the reserpine-induced hypothermia test. nih.gov Reserpine is an agent that depletes central stores of monoamine neurotransmitters (norepinephrine, serotonin, and dopamine), leading to a measurable drop in core body temperature in rodents. nih.govresearchgate.net The ability of a compound to antagonize or reverse this hypothermia is indicative of its functional activity on these monoaminergic systems. researchgate.net Studies on other tricyclic antidepressants, such as imipramine, have shown that their N-desmethyl metabolites (e.g., desipramine) are pharmacologically active and contribute to the reversal of reserpine-induced hypothermia, suggesting a significant role in monoamine reuptake inhibition. nih.gov
More direct mechanistic studies have investigated the interaction of N-Demethyl Trimipramine with key targets of antidepressant drugs: the human monoamine transporters. nih.gov Research using HEK293 cells that express these transporters has allowed for a precise characterization of the inhibitory potency of Trimipramine and its metabolites. nih.govresearchgate.net These studies reveal that N-Demethyl Trimipramine (referred to as desmethyl-trimipramine) is not merely an inactive byproduct but a pharmacologically active metabolite. clinpgx.org It demonstrates significant inhibitory activity at the serotonin (SERT) and noradrenaline (NAT) transporters, with a potency that is comparable to that of the parent compound, Trimipramine. nih.govresearchgate.net This indicates that N-Demethyl Trimipramine likely contributes meaningfully to the inhibition of monoamine reuptake in vivo, a core mechanism of action for many tricyclic antidepressants. researchgate.net
The table below summarizes the inhibitory potencies of Trimipramine and N-Demethyl Trimipramine at human monoamine transporters, as determined by in vitro uptake inhibition assays. nih.govresearchgate.net
| Compound | hSERT IC₅₀ (µM) | hNAT IC₅₀ (µM) | hDAT IC₅₀ (µM) |
|---|---|---|---|
| Trimipramine | ~2-10 | ~2-10 | >10 |
| N-Demethyl Trimipramine | ~2-10 | ~2-10 | >10 |
Future Research Directions and Emerging Paradigms
Development of Novel N-Demethyl Trimipramine (B1683260) Analogs with Enhanced Selectivity
The development of novel analogs of N-Demethyl Trimipramine with enhanced selectivity represents a significant frontier in medicinal chemistry. The parent compound, trimipramine, and its N-demethylated metabolite interact with a variety of receptors and transporters, which contributes to both their therapeutic effects and side-effect profiles. wikipedia.orgnih.gov Future research will likely focus on synthesizing new molecules based on the N-Demethyl Trimipramine scaffold to achieve more precise targeting of specific biological entities.
Strategies for developing these analogs could involve:
Structural Modifications: Altering the dibenzazepine (B1670418) core or the alkylamine side chain to enhance affinity for specific transporters like the serotonin (B10506) transporter (SERT) or norepinephrine (B1679862) transporter (NET) while reducing activity at other sites, such as muscarinic or histamine (B1213489) receptors. nih.gov
Stereochemistry Exploration: N-Demethyl Trimipramine is a chiral molecule, and the synthesis and evaluation of individual enantiomers could reveal differences in potency and selectivity, a strategy that has proven effective for other centrally active agents.
Fragment-Based Drug Design: Utilizing structural information of target proteins to design fragments that bind with high affinity, which can then be elaborated into more selective N-Demethyl Trimipramine analogs.
The goal of this research is to create compounds that retain or enhance the desired therapeutic actions while minimizing off-target effects, potentially leading to drugs with a better therapeutic index. nih.gov Research into novel tryptanthrin (B1681603) derivatives to create selective inhibitors for JNK3, a kinase involved in neurodegenerative diseases, serves as a successful example of how new analogs can be developed to achieve high target selectivity. mdpi.com
Investigation of Non-Canonical Metabolic Pathways of N-Demethyl Trimipramine
The primary metabolic pathway for trimipramine involves N-demethylation to N-Demethyl Trimipramine (also known as desmethyltrimipramine), a reaction predominantly mediated by the cytochrome P450 enzyme CYP2C19. clinpgx.orgclinpgx.org Subsequently, both trimipramine and N-Demethyl Trimipramine undergo hydroxylation by CYP2D6 to form less active metabolites. clinpgx.orgclinpgx.orgbohrium.com
Explaining Interindividual Variability: They may help explain variations in patient response and side effects that are not fully accounted for by polymorphisms in CYP2D6 and CYP2C19 alone.
Identifying Drug-Drug Interactions: Understanding all metabolic routes is essential for predicting potential interactions with co-administered drugs that may inhibit or induce these less-common pathways.
Formation of Novel Metabolites: Non-canonical pathways could lead to the formation of previously unidentified metabolites with their own unique pharmacological or toxicological properties.
The discovery of unexpected metabolic routes often occurs serendipitously, but modern metabolomics and advanced analytical techniques provide the tools to systematically search for and characterize these minor pathways. researchgate.net
Exploration of Pharmacogenomic Influences on N-Demethylation and Activity
Pharmacogenomics, the study of how genes affect a person's response to drugs, is a critical area of investigation for N-Demethyl Trimipramine. heraldopenaccess.us The formation and subsequent metabolism of this compound are heavily influenced by genetic polymorphisms in the CYP2D6 and CYP2C19 enzymes. clinpgx.orgnih.gov
Research has demonstrated that the pharmacokinetics of trimipramine and its N-demethylated metabolite are strongly dependent on the CYP2D6 genotype. nih.gov Individuals can be classified into different metabolizer phenotypes based on their genetic makeup:
Poor Metabolizers (PMs): Individuals with no active CYP2D6 alleles experience significantly reduced clearance and higher bioavailability of trimipramine, leading to a much greater exposure to the drug and its metabolite. nih.govnih.gov
Intermediate Metabolizers (IMs): Those with one reduced-function allele have metabolic capacity between poor and extensive metabolizers. nih.gov
Extensive Metabolizers (EMs): These individuals have two fully functional alleles and are considered the "normal" metabolizer group. nih.gov
Ultrarapid Metabolizers (UMs): Carriers of gene duplications exhibit very high enzyme activity, leading to rapid drug elimination and potentially sub-therapeutic drug concentrations. nih.gov
The area under the concentration-time curve for desmethyltrimipramine (B195984) was found to be 40-fold greater in CYP2D6 poor metabolizers compared to extensive metabolizers. nih.gov Similarly, CYP2C19 polymorphisms significantly impact the initial N-demethylation step from trimipramine. clinpgx.orgclinpgx.org Future research should aim to further delineate the clinical consequences of these genetic variations on the activity of N-Demethyl Trimipramine itself, moving beyond pharmacokinetic measurements to understand how pharmacogenomic differences translate into variations in therapeutic efficacy and adverse event profiles. mims.comdrugbank.com
| CYP2D6 Phenotype | Number of Active Genes | Mean Oral Bioavailability of Trimipramine (%) | Mean Systemic Clearance of Trimipramine (L/h) | Mean Total Oral Clearance of Trimipramine (L/h) |
| Poor Metabolizer (PM) | 0 | 44% | 12.0 | 27.3 |
| Extensive Metabolizer (EM) | 2 | 16% | 24.2 | 151 |
| Ultrarapid Metabolizer (UM) | 3 | 12% | 30.3 | 253 |
Data compiled from Kirchheiner et al., 2003. nih.gov
Application of Advanced Computational Approaches for Metabolic and Pharmacodynamic Prediction
Advanced computational methods are becoming indispensable tools in drug discovery and development, and their application to N-Demethyl Trimipramine holds considerable promise. nih.govnih.gov These in silico techniques can be used to predict metabolic fate and pharmacodynamic interactions, thereby accelerating research and reducing reliance on costly and time-consuming experimental studies. nih.gov
Key computational approaches include:
Molecular Docking and Dynamics: These methods can simulate the interaction of N-Demethyl Trimipramine with various metabolizing enzymes (like different CYP450 isoforms) and pharmacological targets (such as transporters and receptors). nih.govnih.gov This can help predict sites of metabolism on the molecule and binding affinities at various targets.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structure with biological activity. nih.gov Such models could be developed for N-Demethyl Trimipramine analogs to predict their metabolic stability or their potency at specific targets before they are synthesized.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for N-Demethyl Trimipramine could guide the design of new analogs with improved properties.
These computational tools can provide valuable insights into how structural modifications might influence the absorption, distribution, metabolism, excretion (ADME), and activity of N-Demethyl Trimipramine, guiding the development of next-generation compounds. nih.govmdpi.com
Role of N-Demethyl Trimipramine in Polypharmacology and Multi-Target Ligand Design
Polypharmacology, the concept that drugs often interact with multiple targets, is highly relevant to N-Demethyl Trimipramine. bcrcp.ac.in Rather than being a flaw, this promiscuity can be advantageous, particularly in complex diseases like depression where multiple biological pathways are implicated. nih.gov N-Demethyl Trimipramine is known to inhibit several key monoamine transporters. caymanchem.comnih.govglpbio.com
| Transporter Target | IC50 Value (µM) |
| Norepinephrine Transporter (NET) | 2.92 |
| Serotonin Transporter (SERT) | 6.22 |
| Dopamine (B1211576) Transporter (DAT) | 29.5 |
| Organic Cation Transporter 1 (OCT1) | 3.19 |
| Organic Cation Transporter 2 (OCT2) | 10.4 |
Data from Haenisch et al., 2011, showing inhibitory potencies in HEK293 cells expressing human transporters. caymanchem.comnih.govglpbio.com
This existing multi-target profile makes N-Demethyl Trimipramine an interesting starting point for the rational design of multi-target-directed ligands (MTDLs). bcrcp.ac.innih.gov Future research could focus on intentionally designing molecules that modulate a specific combination of targets to achieve a superior therapeutic effect. For instance, a new ligand might be engineered to have a balanced affinity for both SERT and NET, while also interacting with other receptors implicated in depression. nih.govdrugbank.comnih.gov The challenge and opportunity lie in optimizing this multi-target activity to create a synergistic therapeutic effect with an acceptable safety profile. researchgate.netresearchgate.net
Q & A
Q. What is the metabolic origin of N-Demethyl Trimipramine Hydrochloride, and what analytical methods are recommended for its quantification in plasma?
this compound is the primary plasma metabolite of Clomipramine, a tricyclic antidepressant (TCA) . To quantify it, researchers should use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Validation should follow NIH preclinical reporting guidelines, including calibration curves, recovery rates, and inter-day precision checks . Spectrofluorometric methods, such as those employing potassium dichromate and sulfuric acid (0.5 M), can also be optimized for detection, though cross-validation with LC-MS is advised due to potential interference from structurally similar metabolites .
Q. How should reference standards for this compound be validated and stored?
Reference standards must comply with USP monographs (e.g., USP Monograph for Trimipramine Maleate) . Storage should adhere to ISO/IEC 17043 guidelines: lyophilized powders at -20°C in airtight containers, protected from light. Prior to use, reconstitute with HPLC-grade solvents and verify purity (≥98%) via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) . For traceability, use certified reference materials (CRMs) with documented lot-specific certificates of analysis .
Q. What preclinical models are suitable for studying the pharmacokinetics of this compound?
Chronic stress models in rodents, such as the social defeat paradigm, are validated for studying TCA metabolites. Use male C57BL/6 mice exposed to repeated aggression (5-minute sessions with CD1 aggressors) to assess behavioral endpoints (e.g., social avoidance). Plasma and brain tissue samples should be collected post-euthanasia for LC-MS analysis. Statistical analysis via one-way ANOVA (Prism 5.0 or later) is recommended to compare metabolite concentrations across treatment groups .
Advanced Research Questions
Q. How does the receptor binding profile of this compound differ from its parent compound, Clomipramine?
While Clomipramine primarily inhibits serotonin (5-HT) and norepinephrine reuptake, its metabolite, N-Demethyl Trimipramine, exhibits altered affinity for 5-HT receptor subtypes. For example, Trimipramine (parent of related metabolites) shows pKi values of 6.39 (5-HT1A), 8.10 (5-HT2A), and 4.66 (5-HT1C) . The demethylated metabolite may retain partial antagonism at 5-HT2A but with reduced potency. Use radioligand binding assays (e.g., [³H]ketanserin for 5-HT2A) in HEK-293 cells transfected with human receptors to quantify differences .
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
Contradictions often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using:
- Cell-based assays : HEK-293 cells expressing target receptors (e.g., 5-HT2A) with IC50 values normalized to positive controls (e.g., Amitifadine hydrochloride, a triple reuptake inhibitor with IC50 = 12–96 nM) .
- Inter-laboratory validation : Share samples with collaborators using identical reference standards (e.g., HY-12388A) and harmonize statistical methods (two-tailed t-tests, Bonferroni correction) .
Q. How can researchers distinguish this compound from structurally related TCAs in complex matrices?
Employ a dsDNA/O-B-NCDE biosensor to differentiate TCAs (e.g., Trimipramine, Imipramine) from phenothiazines. This electrochemical method measures intercalation-induced changes in redox peaks, with TCAs showing distinct oxidation potentials (-0.45 V vs. Ag/AgCl) compared to phenothiazines (-0.32 V) . Cross-validate with HPLC using a C18 column and acetonitrile/0.1% trifluoroacetic acid mobile phase .
Q. What are the critical impurities in this compound synthesis, and how are they characterized?
Key impurities include:
- Desmethyltrimipramine Hydrochloride (CAS 10464-24-1): A secondary metabolite detectable via HPLC with UV detection (λ = 254 nm).
- N,N-Dimethylpropane-1,3-diamine derivatives : Synthesized as byproducts during alkylation steps. Characterize using HRMS and comparative retention times against USP reference standards .
Methodological Guidelines
- Statistical Reporting : Follow NIH preclinical guidelines for ANOVA and post hoc tests (e.g., Dunnett’s) to ensure reproducibility .
- Ethical Compliance : For in vivo studies, include IACUC-approved protocols and ARRIVE 2.0 checklist items in manuscripts .
- Data Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to aggregate data across studies, adjusting for assay heterogeneity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
